Hexyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine
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Overview
Description
Hexyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a hexyl group attached to a pyrazole ring, which is further substituted with a methyl group at the 3-position and a methylamine group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:
Formation of 3-methyl-1H-pyrazole-4-carbaldehyde: This can be achieved by reacting pyrazole with formaldehyde under controlled conditions.
Reductive Amination: The 3-methyl-1H-pyrazole-4-carbaldehyde is then subjected to reductive amination with hexylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Hexyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hexyl group or the pyrazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups onto the pyrazole ring or the hexyl chain.
Scientific Research Applications
Hexyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:
Mechanism of Action
The mechanism of action of Hexyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. The hexyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
3-methyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of Hexyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine.
Hexylamine: Another precursor used in the synthesis process.
Other pyrazole derivatives: Compounds with similar structures but different substituents on the pyrazole ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the hexyl group and the pyrazole ring makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H21N3 |
---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
N-[(5-methyl-1H-pyrazol-4-yl)methyl]hexan-1-amine |
InChI |
InChI=1S/C11H21N3/c1-3-4-5-6-7-12-8-11-9-13-14-10(11)2/h9,12H,3-8H2,1-2H3,(H,13,14) |
InChI Key |
XHIZETWUPVIRET-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNCC1=C(NN=C1)C |
Origin of Product |
United States |
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